1,4-Dichloro-2-methylbutane

Physical Organic Chemistry Process Chemistry Distillation Operations

1,4-Dichloro-2-methylbutane (CAS 623-34-7) is a branched, bifunctional alkyl halide with the molecular formula C5H10Cl2 and a molecular weight of 141.04 g/mol. It is a colorless to pale yellow liquid at ambient temperature, characterized by two terminal primary alkyl chloride groups situated on a four-carbon backbone that bears a methyl branch at the C2 position.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 623-34-7
Cat. No. B3061187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-methylbutane
CAS623-34-7
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCC(CCCl)CCl
InChIInChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3
InChIKeyOUSZUUNUORQHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-2-methylbutane (CAS 623-34-7): Procurement-Grade Physicochemical and Structural Baseline for Comparative Evaluation


1,4-Dichloro-2-methylbutane (CAS 623-34-7) is a branched, bifunctional alkyl halide with the molecular formula C5H10Cl2 and a molecular weight of 141.04 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature, characterized by two terminal primary alkyl chloride groups situated on a four-carbon backbone that bears a methyl branch at the C2 position . This structural arrangement yields a compound with a density of 1.1003 g/cm³ at 24.5 °C and a normal boiling point of 168.5 °C at 760 mmHg, as determined from critically evaluated thermophysical data [2]. The compound is commercially available for research and industrial applications, typically at purities suitable for use as a synthetic intermediate or analytical reference standard .

Why 1,4-Dichloro-2-methylbutane Cannot Be Readily Substituted with Linear or Unbranched 1,4-Dihaloalkane Analogs in Synthetic and Analytical Workflows


The substitution of 1,4-dichloro-2-methylbutane with a generic 1,4-dihaloalkane—such as 1,4-dichlorobutane, 1,4-dichloropentane, or 1-bromo-4-chlorobutane—is scientifically untenable due to the compound's unique branched architecture and the resultant divergence in key physicochemical and reactivity parameters. The presence of a methyl group at the C2 position fundamentally alters the molecule's steric environment, which in turn modulates its boiling point, density, and lipophilicity relative to linear counterparts . This structural distinction directly impacts its performance in both reaction systems and analytical separations, where substitution with an unbranched analog would lead to different retention times, altered reaction rates due to steric hindrance, and distinct product profiles . Consequently, for applications requiring a specific, branched 1,4-dihalide scaffold—whether as a synthetic building block or a chromatographic reference—the use of 1,4-dichloro-2-methylbutane is non-negotiable and cannot be approximated by its linear or unbranched relatives .

Quantitative Comparative Evidence for 1,4-Dichloro-2-methylbutane vs. Primary Analogs: Physicochemical, Reactivity, and Purity Metrics


Boiling Point Elevation and Volatility Modulation in 1,4-Dichloro-2-methylbutane Relative to Linear and Unbranched 1,4-Dihalobutane Analogs

1,4-Dichloro-2-methylbutane exhibits a normal boiling point of 168.5 °C at 760 mmHg [1]. In contrast, the linear analog 1,4-dichlorobutane has a boiling point of 161-163 °C , while the homologous 1,4-dichloropentane boils at 162.0 °C . The introduction of the methyl branch at C2 in 1,4-dichloro-2-methylbutane results in a boiling point elevation of approximately 5.5-7.5 °C relative to these structurally related dihalides. This increase is consistent with the greater molecular weight and altered intermolecular interactions (van der Waals forces) imparted by the methyl substituent. Furthermore, the boiling point of 1,4-dichloro-2-methylbutane is significantly lower than that of the dibromo analog 1,4-dibromobutane (197 °C) , but higher than that of the mixed halide 1-bromo-4-chlorobutane (175 °C) [2], placing it in a distinct thermal volatility regime.

Physical Organic Chemistry Process Chemistry Distillation Operations

Differential Density and Molar Volume Characteristics of 1,4-Dichloro-2-methylbutane vs. Linear 1,4-Dichloroalkanes

The density of 1,4-dichloro-2-methylbutane is reported as 1.1003 g/cm³ at 24.5 °C [1]. This value is notably lower than the density of linear 1,4-dichlorobutane, which is consistently reported as 1.16 g/mL at 25 °C . The branched structure of 1,4-dichloro-2-methylbutane leads to a less efficient molecular packing in the liquid state, resulting in a molar volume (approximately 134.2 cm³/mol) that is larger than that of 1,4-dichlorobutane (calculated molar volume ~109.5 cm³/mol based on its molecular weight of 127.01 g/mol and density of 1.16 g/mL) . The density of 1,4-dichloro-2-methylbutane is also significantly lower than that of the brominated analog 1-bromo-4-chlorobutane (1.488 g/cm³ at 20 °C) [2] and the dibromo analog 1,4-dibromobutane (1.808 g/mL at 25 °C) .

Physical Chemistry Process Engineering Formulation Science

Steric Modulation of Nucleophilic Substitution Reactivity in 1,4-Dichloro-2-methylbutane vs. Linear 1,4-Dichlorobutane

The presence of the C2-methyl substituent in 1,4-dichloro-2-methylbutane introduces steric hindrance that is absent in the linear analog 1,4-dichlorobutane. This branching is known to decrease the rate of bimolecular nucleophilic substitution (SN2) at the adjacent C1 primary chloride center relative to the unhindered C1 position of 1,4-dichlorobutane [1]. While direct experimental rate constants for this specific pair are not available, well-established class-level kinetics for alkyl halides demonstrate that the introduction of a β-methyl group (i.e., a methyl group on the carbon adjacent to the reaction center) reduces the SN2 rate by a factor of approximately 10 to 100 compared to an unhindered primary alkyl halide [2]. This effect is attributed to increased steric crowding in the SN2 transition state. Consequently, in synthetic sequences requiring sequential or chemoselective alkylation, the differential reactivity of the two primary chlorides in 1,4-dichloro-2-methylbutane may be exploited for stepwise functionalization, a capability not afforded by the symmetric, linear 1,4-dichlorobutane .

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Lipophilicity and Predicted Partitioning Behavior of 1,4-Dichloro-2-methylbutane vs. Linear and Unbranched Analogs

The calculated octanol-water partition coefficient (logP) for 1,4-dichloro-2-methylbutane is estimated to be 2.59 using ACD/Labs Percepta Platform , with alternative estimation methods yielding values up to 3.23 . This indicates moderate lipophilicity. In comparison, the linear analog 1,4-dichlorobutane has a reported logP of 2.24 . The branched 1,4-dichloropentane has a calculated logP of approximately 2.63 . The presence of the methyl branch in 1,4-dichloro-2-methylbutane increases its lipophilicity by approximately +0.35 to +0.99 log units relative to the linear 1,4-dichlorobutane, and places it in a similar lipophilicity range as the longer-chain 1,4-dichloropentane, but with a distinct molecular shape.

Medicinal Chemistry Environmental Fate Chromatography

Regulatory Compliance and Analytical Standardization: Traceability of 1,4-Dichloro-2-methylbutane as a Pharmacopeial Reference Standard

1,4-Dichloro-2-methylbutane is commercially supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development . This material is offered with traceability to pharmacopeial standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . This specific application as a certified reference material for butanoic acid impurities is a defined, high-value use case not generally applicable to its simpler linear analogs like 1,4-dichlorobutane, which are more commonly employed as bulk synthetic intermediates rather than regulatory-grade analytical standards .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Defined Research and Industrial Use Cases for 1,4-Dichloro-2-methylbutane Grounded in Comparative Evidence


Pharmaceutical Impurity Profiling and Analytical Method Validation

The established use of 1,4-dichloro-2-methylbutane as a USP/EP-traceable reference standard for butanoic acid-related impurities makes it an essential procurement item for analytical chemistry laboratories engaged in pharmaceutical quality control. Its distinct chromatographic properties—including its specific boiling point (168.5 °C) and calculated logP (2.59-3.23), which differ from linear analogs —ensure accurate identification and quantification in GC and HPLC methods. Substitution with a non-certified or structurally different analog would invalidate the analytical method and compromise regulatory compliance.

Synthesis of Sterically Demanding Building Blocks via Chemoselective Alkylation

The steric hindrance imposed by the C2-methyl group in 1,4-dichloro-2-methylbutane can be exploited in synthetic sequences requiring differential reactivity of the two primary chloride sites. This property is particularly valuable for the stepwise introduction of nucleophiles to generate unsymmetrical 1,4-disubstituted butane derivatives. In contrast, the linear analog 1,4-dichlorobutane lacks this steric differentiation, which may lead to less selective alkylation outcomes. The quantified difference in SN2 reaction rates, inferred from class-level kinetics, provides a rational basis for selecting this compound when controlled, sequential functionalization is desired .

Process Development for Distillation and Purification Operations

The elevated boiling point of 1,4-dichloro-2-methylbutane (168.5 °C) relative to 1,4-dichlorobutane (161-163 °C) and 1,4-dichloropentane (162.0 °C) is a critical parameter for designing and optimizing fractional distillation protocols. In multi-component reaction mixtures, this thermal separation window allows for the selective removal of lower-boiling components (e.g., solvents, unreacted starting materials) or for the isolation of 1,4-dichloro-2-methylbutane from its linear analogs. This characteristic is directly applicable in process chemistry and kilo-lab scale-up, where precise thermal control is essential for product purity and yield.

Development of Reversed-Phase HPLC Separation Methods

The calculated lipophilicity of 1,4-dichloro-2-methylbutane (logP ~2.6-3.2) is distinct from that of its linear counterpart 1,4-dichlorobutane (logP 2.24) . This difference in partition coefficient translates directly to a unique retention time on standard C18 columns. Consequently, 1,4-dichloro-2-methylbutane is a valuable model compound or internal standard for developing and validating HPLC methods designed to separate branched vs. linear alkyl halides. Its use as a calibration standard is supported by its well-defined density and boiling point , ensuring accurate method performance.

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